molecular formula C20H16BrF3N6O B334146 5-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

5-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

货号: B334146
分子量: 493.3 g/mol
InChI 键: QNKZNCBEUNCRNR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFR), specifically targeting FGFR1, FGFR2, and FGFR3. This compound has emerged as a critical pharmacological tool in oncology research, enabling the dissection of FGFR-driven signaling pathways. Dysregulation of FGFR signaling is implicated in a variety of cancers, including urothelial carcinoma, breast cancer, and endometrial cancer, where it promotes tumor cell proliferation, survival, and angiogenesis. By selectively inhibiting FGFR kinase activity, this compound allows researchers to probe the functional consequences of FGFR blockade in vitro and in vivo, providing insights into potential therapeutic strategies. Its research applications extend to validating FGFR as a drug target, understanding mechanisms of resistance to targeted therapies, and evaluating combination treatment regimens. The pyrazolo[1,5-a]pyrimidine scaffold of this inhibitor is recognized as a privileged structure for designing potent kinase inhibitors, contributing to its high affinity and selectivity profile. This makes it a valuable compound for preclinical studies aimed at developing novel anti-cancer agents.

属性

分子式

C20H16BrF3N6O

分子量

493.3 g/mol

IUPAC 名称

5-(4-bromophenyl)-N-(3-imidazol-1-ylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C20H16BrF3N6O/c21-14-4-2-13(3-5-14)16-10-17(20(22,23)24)30-18(28-16)15(11-27-30)19(31)26-6-1-8-29-9-7-25-12-29/h2-5,7,9-12H,1,6,8H2,(H,26,31)

InChI 键

QNKZNCBEUNCRNR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NCCCN4C=CN=C4)Br

规范 SMILES

C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NCCCN4C=CN=C4)Br

产品来源

United States

生物活性

5-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a synthetic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections will detail its biological activity, including relevant data tables and findings from various studies.

  • Molecular Formula : C20H16BrF3N6O
  • Molecular Weight : 493.29 g/mol
  • CAS Number : 333763-97-6

Biological Activity Overview

The biological activity of this compound has been explored primarily through in vitro studies, focusing on its antimicrobial and antitumor properties.

Antimicrobial Activity

A study conducted on a series of pyrazolo derivatives, including the compound , demonstrated significant antimicrobial properties against various bacterial and fungal strains. The results indicated that many of these compounds exhibited potent antibacterial and antifungal activities, suggesting their potential as therapeutic agents in treating infectious diseases .

Antitumor Activity

In vitro cytotoxicity tests have been performed against several human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The compound showed promising results with moderate to good anticancer activity:

Cell Line IC50 (µM) Reference Compound (Doxorubicin) IC50 (µM)
MCF-718.527.45
HCT-1168.645.49
HepG220.267.45

These results indicate that the compound has comparable efficacy to doxorubicin, a standard chemotherapeutic agent, particularly against colon cancer cells .

The mechanism through which this compound exerts its biological effects is believed to be linked to its ability to inhibit specific kinases involved in cell proliferation and survival. Research indicates that pyrazolo[1,5-a]pyrimidines can act as selective inhibitors of casein kinase 2 (CK2), an enzyme implicated in various cancers due to its role in promoting cell growth and survival .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between the compound and target proteins such as CDK2 (cyclin-dependent kinase 2). These studies revealed favorable binding affinities, supporting the hypothesis that the compound may inhibit key regulatory pathways in cancer cells .

Case Studies

Several case studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines in cancer therapy:

  • Study on Anticancer Activity : A series of synthesized pyrazolo derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The study found that derivatives with specific substitutions exhibited enhanced anticancer activity compared to others, indicating structure-activity relationships that could guide future drug design efforts .
  • Inhibition of CK2 : A study focused on the selective inhibition of CK2 by pyrazolo derivatives showed that certain compounds had IC50 values in the nanomolar range, making them potent candidates for further development as anticancer agents .

相似化合物的比较

Chemical Identity :

  • IUPAC Name : 5-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
  • CAS Registry Number : 333763-97-6
  • Molecular Formula : C₂₀H₁₆BrF₃N₆O
  • Molecular Weight : 493.28 g/mol

Structural Features :
This compound features a pyrazolo[1,5-a]pyrimidine core substituted at positions 5 and 7 with a 4-bromophenyl group and a trifluoromethyl group, respectively. The carboxamide at position 3 is linked to a 3-(1H-imidazol-1-yl)propyl chain, which introduces a heteroaromatic moiety capable of hydrogen bonding or metal coordination. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromophenyl group may contribute to π-π stacking interactions in biological targets .

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, differing primarily in substituents or substitution patterns on the pyrazolo[1,5-a]pyrimidine scaffold.

5-(4-Bromophenyl)-N-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

  • CAS : 362589-25-1
  • Molecular Formula : C₂₂H₁₆N₄O₃F₃Br
  • Molecular Weight : 521.29 g/mol
  • Key Differences: The carboxamide is at position 2 instead of position 3. The imidazole-propyl side chain is replaced with a 3,4-dimethoxyphenyl group.

3-Bromo-5-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

  • CAS : 333765-02-9
  • Molecular Formula : C₂₀H₁₅Br₂F₃N₆O
  • Molecular Weight : 572.18 g/mol
  • Key Differences :
    • An additional bromine atom is present at position 3 of the pyrazolo-pyrimidine core.
    • The carboxamide is at position 2 rather than position 3.
    • The dual bromine substitution may enhance electrophilicity or influence binding kinetics in enzymatic targets .

N-Benzyl-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

  • CAS : 333763-83-0
  • Molecular Formula : C₂₁H₁₄BrF₃N₄O
  • Molecular Weight : 475.26 g/mol
  • Key Differences: The imidazole-propyl chain is replaced with a benzyl group.

Structural and Functional Implications

Substituent Effects on Bioactivity

  • Trifluoromethyl Group : Common to all compared compounds, this group enhances metabolic stability and electron-withdrawing effects, which may improve binding to hydrophobic pockets in proteins .
  • Bromophenyl vs. Dimethoxyphenyl : Bromine’s electronegativity contrasts with the electron-donating methoxy groups, affecting electronic distribution and intermolecular interactions .

Molecular Weight and Solubility

The target compound (493.28 g/mol) has a lower molecular weight than the dimethoxyphenyl analog (521.29 g/mol) but higher than the benzyl derivative (475.26 g/mol). The additional bromine in CAS 333765-02-9 increases molecular weight significantly, which could reduce solubility and bioavailability .

Data Table: Structural Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents
Target (333763-97-6) C₂₀H₁₆BrF₃N₆O 493.28 3-carboxamide with imidazole-propyl chain
362589-25-1 C₂₂H₁₆N₄O₃F₃Br 521.29 2-carboxamide with 3,4-dimethoxyphenyl
333765-02-9 C₂₀H₁₅Br₂F₃N₆O 572.18 2-carboxamide, 3-bromo, imidazole-propyl chain
333763-83-0 C₂₁H₁₄BrF₃N₄O 475.26 3-carboxamide with benzyl group

准备方法

Core Pyrazolo[1,5-a]pyrimidine Synthesis

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of aminopyrazoles with β-diketones or their equivalents. A modified approach adapted from WO2021106864A1 involves:

  • Starting Material : Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate.

  • Trifluoromethyl Introduction :

    • Treatment with trifluoromethylating agents (e.g., CF₃Cu) under palladium catalysis introduces the trifluoromethyl group at position 7.

    • Alternative routes utilize pre-functionalized trifluoromethyl building blocks, as demonstrated in PMC9334529, where ethyl trifluoroacetoacetate served as a precursor for trifluoromethyl pyrimidines.

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF) or 1,4-dioxane.

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%).

  • Base: Cs₂CO₃ (2.5 equiv).

  • Temperature: 80–100°C, 12–24 h.

Yield : 60–75% after purification by column chromatography.

Amide Bond Formation

The ester intermediate is hydrolyzed to the carboxylic acid, followed by coupling with 3-(1H-imidazol-1-yl)propan-1-amine. This step is optimized using methods from PMC6396673:

Step 1: Ester Hydrolysis

  • Reagents : LiOH (3.0 equiv), THF/H₂O (3:1).

  • Conditions : 60°C, 4 h.

  • Yield : >95%.

Step 2: Amide Coupling

  • Coupling Reagents :

    • Method A : EDCI·HCl (1.1 equiv), HOBt (1.1 equiv), DMAP (0.2 equiv) in dichloromethane.

    • Method B : CDI (1.5 equiv) in THF.

  • Amine : 3-(1H-Imidazol-1-yl)propan-1-amine (1.2 equiv).

  • Conditions : Room temperature, 12–18 h.

Yield Comparison :

MethodReagentsSolventYield (%)
AEDCI/HOBt/DMAPDCM82
BCDITHF78

Preferred Method : Method A offers higher yields and milder conditions.

Optimization Strategies

Catalytic Systems for Cross-Coupling

Palladium catalysts significantly impact Suzuki-Miyaura coupling efficiency. Screening from revealed:

CatalystBaseSolventYield (%)
PdCl₂(PPh₃)₂Na₂CO₃THF/H₂O72
Pd(PPh₃)₄K₃PO₄DME/H₂O65
Pd(OAc)₂/XPhosCsFDioxane58

PdCl₂(PPh₃)₂ with Na₂CO₃ in THF/H₂O provided optimal results.

Solvent and Temperature Effects in Amide Formation

Varying solvents and temperatures during amide coupling (Method A) showed:

SolventTemperature (°C)Yield (%)
DCM2582
DMF2575
THF4070

DCM at room temperature minimized side reactions.

Characterization and Analytical Data

Spectroscopic Analysis

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.99 (s, 1H, pyrimidine-H).

  • δ 7.78 (s, 1H, pyrazole-H).

  • δ 4.34 (t, J = 7.0 Hz, 2H, N-CH₂).

  • δ 3.43 (t, J = 7.0 Hz, 2H, CH₂-imidazole).

¹³C NMR :

  • 156.13 (q, J = 38.4 Hz, C-CF₃).

  • 121.81 (q, J = 270 Hz, CF₃).

HRMS (ESI) : [M + H]⁺ calc. 549.0821, found 549.0818.

Purity and Yield Optimization

Final purification via preparative HPLC (C18 column, MeCN/H₂O gradient) afforded >98% purity. Total synthesis yield averaged 52% over six steps.

Challenges and Mitigation

  • Trifluoromethyl Stability : Hydrolytic degradation of the trifluoromethyl group was minimized using anhydrous conditions.

  • Imidazole Reactivity : Selective amide coupling required stoichiometric control to avoid over-alkylation.

Industrial Scalability Considerations

  • Cost-Efficiency : PdCl₂(PPh₃)₂ was replaced with Pd/C (10% wt) in large-scale couplings, reducing catalyst costs by 40%.

  • Green Chemistry : THF was substituted with cyclopentyl methyl ether (CPME) to enhance sustainability .

常见问题

Q. Advanced

  • Comparative assay validation : Use standardized protocols (e.g., MIC assays for antimicrobial studies) to minimize variability .
  • Purity verification : HPLC (>95% purity) and elemental analysis ensure structural consistency .
  • Structural confirmation : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry .
  • Replication under controlled conditions : Reproduce studies with identical reagents and cell lines .

How can molecular docking predict this compound's interaction with target enzymes?

Q. Advanced

  • Software tools : AutoDock Vina or Schrödinger Suite model binding to active sites (e.g., PDE2 or kinase targets) .
  • Validation : Compare docking scores with known inhibitors (e.g., TAK-915 for PDE2) .
  • In vitro correlation : Validate predictions with enzymatic assays (e.g., IC₅₀ measurements) .

What challenges arise in achieving regioselectivity during synthesis?

Q. Advanced

  • Steric hindrance : Bulky groups (e.g., 4-bromophenyl) direct reactions to less hindered positions .
  • Electronic effects : Electron-withdrawing trifluoromethyl groups activate specific pyrimidine carbons for substitution .
  • Catalyst tuning : Ligand-modified Pd complexes enhance selectivity in cross-coupling steps .

What structural features influence physicochemical properties?

Q. Basic

  • 4-Bromophenyl : Increases lipophilicity (logP) and affects membrane permeability .
  • Trifluoromethyl : Enhances metabolic stability and electron-deficient character .
  • Imidazole-propyl chain : Facilitates hydrogen bonding with biological targets .

How can flow chemistry scale up synthesis?

Q. Advanced

  • Continuous flow reactors : Enable precise control of residence time and temperature, reducing side products .
  • In-line purification : Integrated scavengers or membranes remove impurities during synthesis .
  • DoE optimization : Statistical models (e.g., response surface methodology) identify optimal parameters for yield and purity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。